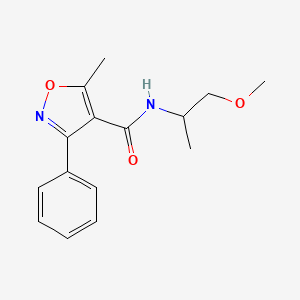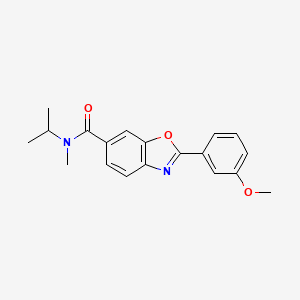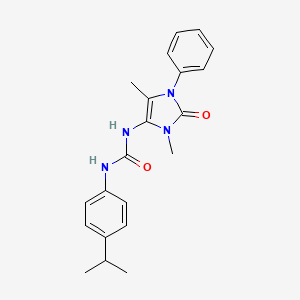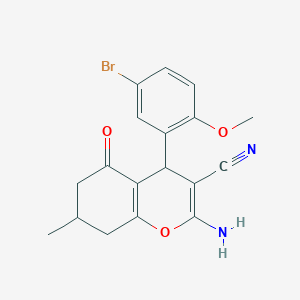
4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide, also known as PAC-1, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic. PAC-1 is a member of the piperidinecarboxamide family and was first synthesized in 2005 by researchers at the University of Illinois.
Mecanismo De Acción
4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide works by binding to procaspase-3, an inactive precursor to the enzyme caspase-3, which plays a key role in the apoptotic pathway. Binding to procaspase-3 activates it, leading to the activation of caspase-3 and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to inducing apoptosis, 4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, as well as to reduce the expression of genes involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide is its relatively low toxicity compared to other cancer therapeutics. It has also been found to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy. However, one limitation is that it has only been tested in pre-clinical studies and has not yet been tested in humans.
Direcciones Futuras
There are several potential future directions for research on 4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide. One direction is to further investigate its mechanism of action and how it interacts with other cancer treatments. Another direction is to test its efficacy in clinical trials, which would require further pre-clinical studies to determine its safety and optimal dosage. Additionally, researchers could explore the use of 4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide in combination with other small molecules or immunotherapies to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide involves a series of chemical reactions starting with the reaction of cyclohexylamine with 3-bromopropionyl chloride to form N-cyclohexyl-3-bromopropionamide. This is then reacted with aniline to form 4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has shown promise in pre-clinical studies as a potential treatment for a variety of cancers, including glioblastoma, melanoma, and pancreatic cancer. 4-(3-anilino-3-oxopropyl)-N-cyclohexyl-1-piperidinecarboxamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-(3-anilino-3-oxopropyl)-N-cyclohexylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(22-18-7-3-1-4-8-18)12-11-17-13-15-24(16-14-17)21(26)23-19-9-5-2-6-10-19/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHJRUZSLEZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)


![2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)



![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5104176.png)
![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5104184.png)